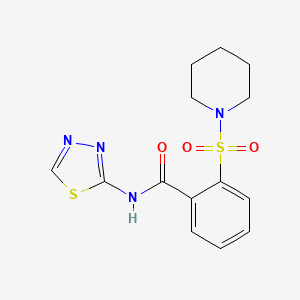
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide, also known as PRT062607, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide exerts its effects by inhibiting SYK, a non-receptor tyrosine kinase that plays a key role in immune cell signaling. SYK is involved in the activation of various immune cells, including B cells, T cells, and mast cells, and its activity is required for the initiation and maintenance of immune responses.
By inhibiting SYK, this compound blocks the activation of immune cells and reduces the production of pro-inflammatory cytokines, leading to the suppression of immune cell-mediated inflammation. In cancer cells, inhibition of SYK by this compound leads to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the phosphorylation of downstream signaling molecules, including AKT and ERK, which are involved in cell survival and proliferation. This compound also reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
实验室实验的优点和局限性
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide has several advantages as a research tool. It is a highly selective inhibitor of SYK, with minimal off-target effects. It has also been shown to be effective in animal models of autoimmune diseases and cancers, making it a promising candidate for further preclinical and clinical studies.
However, there are also limitations to the use of this compound in lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, the synthesis of this compound can be challenging and time-consuming, making it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are several future directions for the research and development of 2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these patient populations.
Another potential application is in the treatment of cancers, particularly those that overexpress SYK. Clinical trials are also underway to evaluate the safety and efficacy of this compound in cancer patients.
In addition, further research is needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers of response to the treatment. This information could be used to optimize the use of this compound in clinical settings and to develop new treatments for autoimmune diseases and cancers.
合成方法
The synthesis of 2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves several steps, including the reaction of 2-amino-5-chlorobenzonitrile with thiosemicarbazide, followed by cyclization and sulfonylation to yield the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学研究应用
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancers. In preclinical studies, this compound has been shown to inhibit the activity of spleen tyrosine kinase (SYK), a key mediator of immune cell signaling. This inhibition leads to the suppression of immune cell activation and the reduction of inflammation, making this compound a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
This compound has also been shown to have anti-cancer effects. SYK is overexpressed in many types of cancer cells, and its activity is associated with tumor growth and metastasis. Inhibition of SYK by this compound has been shown to reduce the proliferation and survival of cancer cells, as well as inhibit tumor growth in animal models.
属性
IUPAC Name |
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c19-13(16-14-17-15-10-22-14)11-6-2-3-7-12(11)23(20,21)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMHXGPGCDLAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550385.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B7550392.png)
![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7550397.png)
![4-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7550410.png)
![3-(2,4-dioxoquinazolin-1-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide](/img/structure/B7550416.png)
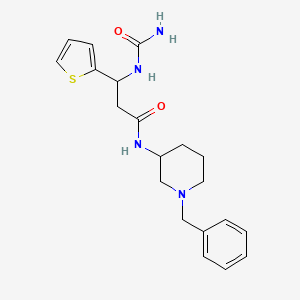
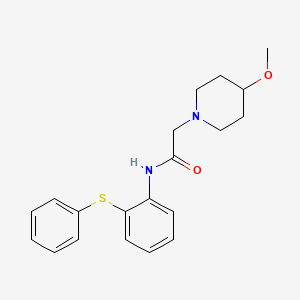
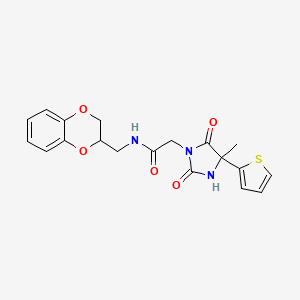
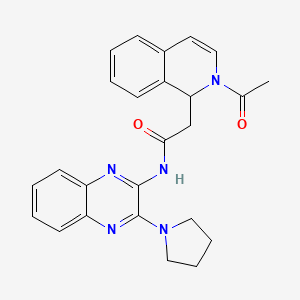

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7550478.png)
![N-[1-[3-(methanesulfonamido)phenyl]ethyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550486.png)
![N-[[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7550492.png)
![5-methyl-3-[2-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-naphthalen-2-ylimidazolidine-2,4-dione](/img/structure/B7550497.png)
